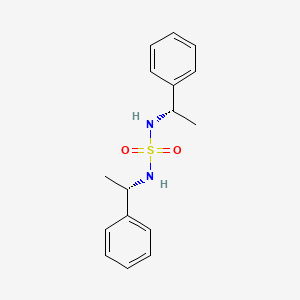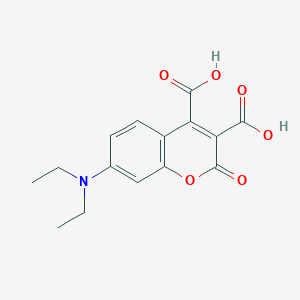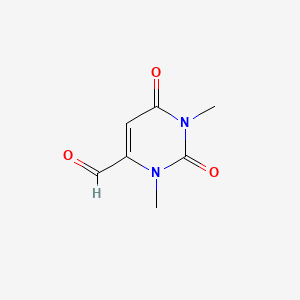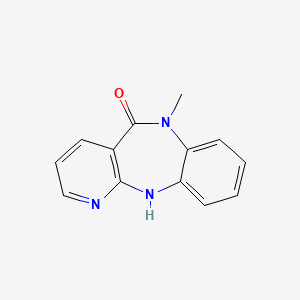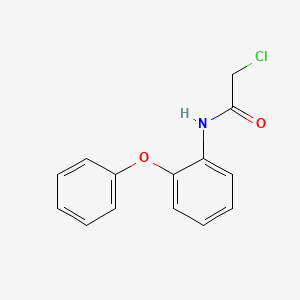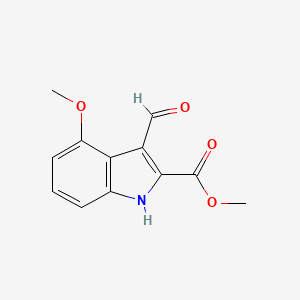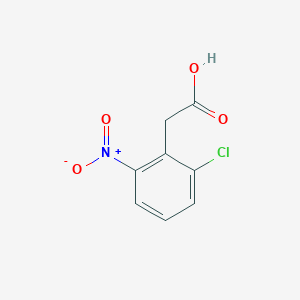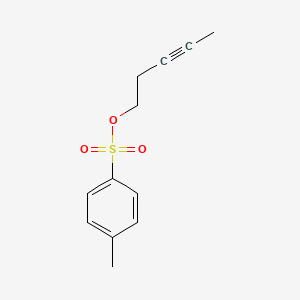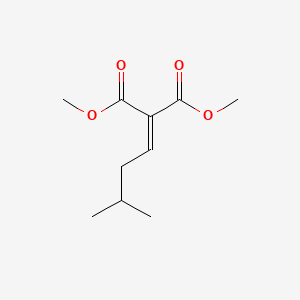
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane: is a complex organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, specifically dichlorodimethylsilane, trichloromethylsilane, and trichlorophenylsilane. This compound is known for its unique properties, including high thermal stability and resistance to oxidation and chemical attack .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane typically involves the polymerization of dichlorodimethylsilane with trichloromethylsilane and trichlorophenylsilane. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also involve purification steps to remove any unreacted monomers and by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the condensation of silanol groups.
Major Products:
Substitution Reactions: The major products are substituted silanes with various organic groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are cross-linked siloxane networks.
科学的研究の応用
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, making them hydrophobic or enhancing their adhesion properties.
Catalysis: It serves as a precursor for the synthesis of catalysts used in various chemical reactions.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biomedical Coatings: It is used to create coatings for medical devices to improve their biocompatibility and reduce the risk of infection.
Industry:
Electronics: The compound is used in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and chemical stability.
Coatings and Sealants: It is used in the formulation of coatings and sealants that require high durability and resistance to harsh environmental conditions.
作用機序
The mechanism of action of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can form stable bonds with oxygen, carbon, and other elements, leading to the formation of robust and durable materials. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
類似化合物との比較
- Silane, dichlorodimethyl-, polymer with dichlorodiphenylsilane, trichloromethylsilane and trichlorophenylsilane
- Dichlorodimethylsilane
- Trichloromethylsilane
- Trichlorophenylsilane
Uniqueness: dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane stands out due to its combination of thermal stability, chemical resistance, and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it unique compared to other similar compounds .
特性
CAS番号 |
25766-16-9 |
|---|---|
分子式 |
C9H14Cl8Si3 |
分子量 |
490.1 g/mol |
IUPAC名 |
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane |
InChI |
InChI=1S/C6H5Cl3Si.C2H6Cl2Si.CH3Cl3Si/c7-10(8,9)6-4-2-1-3-5-6;2*1-5(2,3)4/h1-5H;1-2H3;1H3 |
InChIキー |
DNEPOUYUYHCPTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
正規SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


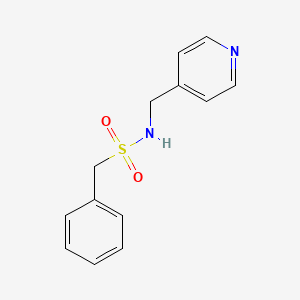
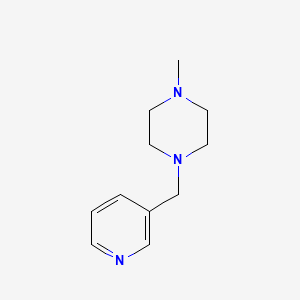
![3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B1616557.png)
